2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-iodo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKIJAADGFWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis
Starting Materials : The synthesis often begins with a pyridine derivative that can be modified to introduce the trifluoromethyl group. This can be achieved through methods such as chlorine/fluorine exchange or direct trifluoromethylation using trifluoromethyl copper.
Halogenation : Fluorination and iodination steps are crucial. Fluorination can be achieved through various fluorinating agents, while iodination typically involves iodine or iodine-based reagents.
Purification : After each step, purification is essential to ensure high purity of the final product. Techniques such as column chromatography are commonly used.
Industrial Production
For large-scale synthesis, continuous flow processes are preferred to ensure high yield and purity. These processes allow for precise control over reaction parameters, which is crucial for industrial production.
Research Findings and Applications
This compound has significant applications in medicinal chemistry, particularly in drug discovery and imaging studies. Its unique combination of functional groups enhances its interaction with biological targets, making it a promising candidate for further investigation.
Data Table: Applications and Properties
| Property/Application | Description |
|---|---|
| CAS No. | 1227595-15-4 |
| Molecular Formula | C6H2F4IN |
| Molecular Weight | 290.98 g/mol |
| Applications | Medicinal chemistry, drug discovery, imaging studies |
| Synthesis Solvents | DMF, DMSO |
| Reaction Conditions | Elevated temperatures, strong bases |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at position 3 undergoes nucleophilic substitution under mild conditions, while fluorine at position 2 remains inert due to strong C–F bond stability.
Key Reactions
-
Azidation : Treatment with sodium azide (NaN₃) in DMF at 60°C replaces iodine with an azide group, yielding 3-azido derivatives .
-
Thiolation : Reaction with potassium thiolate (KSAc) in DMF produces 3-thioether analogs.
-
Amination : Using ammonia or primary amines at 80–100°C forms 3-amino derivatives, critical for pharmaceutical intermediates .
Conditions & Yields
| Reaction Type | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Azidation | NaN₃, CuI | DMF | 60 | 78–85 |
| Thiolation | KSAc, K₂CO₃ | DMF | 80 | 65–72 |
| Amination | NH₃, Pd(OAc)₂ | THF | 100 | 70–82 |
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed coupling reactions, enabling carbon–carbon bond formation.
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (ArB(OH)₂) using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 90°C, yielding biaryl derivatives .
Example :
Sonogashira Coupling
-
Alkynylation using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂ and CuI in THF at 70°C.
Comparative Coupling Efficiency
| Coupling Type | Catalyst System | Yield (%) | Byproducts |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 85–92 | <5% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 75–80 | 10–15% |
Oxidation and Reduction
The trifluoromethyl group enhances stability against oxidation, while the pyridine ring undergoes selective reduction.
Oxidation
-
Treating with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C forms N-oxide derivatives without affecting halogens .
Reduction
-
Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol reduces the pyridine ring to piperidine, retaining fluorine and trifluoromethyl groups.
Comparative Reactivity with Analogous Compounds
The trifluoromethyl group at position 4 directs electrophiles to positions 5 and 6, while fluorine at position 2 deactivates the ring.
Substitution vs. 2-Fluoro-4-(trifluoromethyl)pyridine
| Property | 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine | 2-Fluoro-4-(trifluoromethyl)pyridine |
|---|---|---|
| Iodine Reactivity | High (k = 1.2 × 10⁻³ s⁻¹) | N/A |
| Electrophilic Attack | Position 5 | Position 3 |
| Thermal Stability | Decomposes >200°C | Stable up to 250°C |
Mechanistic Insights
Scientific Research Applications
Chemistry
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The compound is particularly valuable in creating intermediates for various chemical reactions.
Biology
In biological research, this compound is utilized in the design of biologically active molecules , including enzyme inhibitors and receptor ligands. Its structural features can enhance binding affinity to targets, making it a candidate for drug development aimed at specific biological pathways.
Medicine
The compound acts as a precursor for synthesizing potential drug candidates targeting specific enzymes or receptors. Preliminary studies indicate its potential as an inhibitor of various enzymes involved in metabolic pathways, which could lead to new therapeutic options for diseases such as cancer .
Industrial Applications
In the industrial sector, this compound is used in producing specialty chemicals and materials, including catalysts and ligands for industrial processes. Its unique properties make it suitable for applications in crop protection and other agrochemical products .
Case Studies
- Anticancer Research : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved enzyme inhibition that altered metabolic pathways critical for cancer cell survival.
- Agrochemical Development : The compound has been explored as an intermediate in the synthesis of novel agrochemicals aimed at pest control. Its unique properties allow it to effectively target specific pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally compared to other trifluoromethyl pyridine derivatives, focusing on substituent positions and functional groups:
Key Observations :
- Electrophilic Reactivity : The iodine at position 3 in 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine facilitates nucleophilic aromatic substitution, distinguishing it from 4-iodo-2-(trifluoromethyl)pyridine, which lacks fluorine and is primarily used in radiolabeling .
- Fluorescence Properties : Unlike 2,6-bis[4-(trifluoromethyl)phenyl]pyridine (PT-CF₃), the target compound lacks extended conjugation, limiting its utility in fluorescence-based applications .
Physicochemical Properties
Data from analogous compounds highlight trends in molecular weight, polarity, and stability:
Analysis :
- The trifluoromethyl group increases molecular weight and logP (lipophilicity) across all analogues.
- The fluorine atom in the target compound slightly reduces logP compared to chlorinated analogues, improving aqueous solubility .
Biological Activity
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a trifluoromethyl group and halogen substituents, enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in drug discovery.
The molecular formula of this compound is C6H2F4IN, with a molecular weight of approximately 290.99 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and biological activity, making it an attractive candidate for pharmaceutical development.
Target Interactions
This compound primarily acts as a reactant in the synthesis of aminopyridines through amination reactions. Its electrophilic nature allows it to interact with nucleophiles in biological systems, influencing various cellular processes.
Biochemical Pathways
This compound is involved in several biochemical pathways, notably the Suzuki-Miyaura cross-coupling reaction, which facilitates carbon-carbon bond formation. Such reactions are critical in synthesizing complex organic molecules, including potential pharmaceuticals.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to affect cell signaling pathways involved in cancer progression by modulating kinase and phosphatase activities, leading to altered gene expression profiles. This modulation can result in reduced proliferation of cancer cells and increased apoptosis.
Study on Anticancer Efficacy
In a study evaluating the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound exhibited IC50 values indicating effective inhibition of cell growth, highlighting its potential as an anticancer agent .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated pyridines found that this compound showed promising activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine, and what factors influence reaction yields?
- Methodology : The compound is typically synthesized via halogenation and fluorination of pyridine precursors. A common approach involves nucleophilic substitution on halogenated pyridine intermediates. For example, fluorination of 3-iodo-4-(trifluoromethyl)pyridine using KF in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound . Key factors affecting yield include:
- Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethyl group.
- Catalysts : Use of phase-transfer catalysts (e.g., 18-crown-6) improves fluorination efficiency .
- Purification : Column chromatography with hexane/ethyl acetate (7:3) is critical to isolate the product from iodinated byproducts .
Q. How can the structure of this compound be confirmed spectroscopically?
- Analytical Workflow :
- <sup>19</sup>F NMR : A singlet near −60 ppm confirms the trifluoromethyl group, while a doublet (J ≈ 50 Hz) at −110 ppm indicates the fluorine substituent .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]<sup>+</sup> at m/z 320.91 (C7H3F4IN<sup>+</sup>).
- X-ray Crystallography : Resolves regiochemical ambiguities, particularly when iodination occurs at competing positions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of this compound?
- Reactivity Insights :
- The iodine atom at position 3 is highly reactive in Suzuki-Miyaura cross-coupling (Pd(PPh3)4, Na2CO3, ethanol/water, 80°C), enabling selective replacement with aryl/heteroaryl groups .
- Competing reactions at the fluorine or trifluoromethyl positions are minimized due to their electron-withdrawing effects, which deactivate the ring toward electrophilic substitution .
- Data Contradictions : Some studies report unexpected C-4 trifluoromethyl group participation in coupling reactions under high-pressure conditions. This requires validation via control experiments with deuterated analogs .
Q. How can conflicting solubility and stability data for this compound be resolved in different solvent systems?
- Experimental Design :
- Solubility Screening : Test in DMSO, THF, and dichloromethane. DMSO provides optimal solubility (>50 mg/mL) but may degrade the compound over 24 hours at room temperature .
- Stability Studies : Use <sup>19</sup>F NMR to monitor decomposition (e.g., loss of iodine or trifluoromethyl groups) under varying pH (3–9) and UV light exposure. Stabilizers like BHT (0.1%) reduce radical-mediated degradation .
Q. What are the applications of this compound in designing kinase inhibitors, and what synthetic hurdles exist?
- Medicinal Chemistry Workflow :
- The iodine atom serves as a handle for late-stage diversification via cross-coupling to introduce pharmacophores (e.g., substituted amines for ATP-binding pocket targeting) .
- Challenge : Steric hindrance from the trifluoromethyl group reduces coupling efficiency. Solutions include using bulkier palladium catalysts (e.g., XPhos Pd G3) or microwave-assisted conditions (120°C, 30 min) to accelerate reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
